molecular formula C16H10ClN3O2S2 B15100160 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15100160
M. Wt: 375.9 g/mol
InChI Key: OQARYYBVBNMLIE-LCYFTJDESA-N
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Description

Preparation Methods

The synthesis of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-aminothiazolidin-4-one to form an intermediate product. This intermediate is then reacted with pyridine-2-carbaldehyde under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Chemical Reactions Analysis

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyridine moiety with a thiazolidinone ring, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C16H10ClN3O2S2

Molecular Weight

375.9 g/mol

IUPAC Name

3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10ClN3O2S2/c17-11-5-3-4-10(8-11)14(21)19-20-15(22)13(24-16(20)23)9-12-6-1-2-7-18-12/h1-9H,(H,19,21)/b13-9-

InChI Key

OQARYYBVBNMLIE-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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